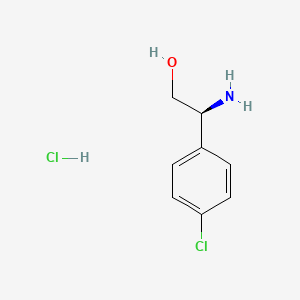

(s)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride

Description

(S)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is a chiral ethanolamine derivative featuring a 4-chlorophenyl substituent. Its molecular formula is C₈H₁₀Cl₂NO, with a molecular weight of 208.09 g/mol (calculated from , and 11). The compound is characterized by an (S)-configured stereocenter at the second carbon, where both the amino and hydroxyl groups are attached. It is commonly used as a pharmaceutical intermediate or building block in organic synthesis, with a CAS registry number of 1147883-41-7 .

Key physicochemical properties include:

Properties

IUPAC Name |

(2S)-2-amino-2-(4-chlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSCNYFGCTZKFU-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CO)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147883-41-7 | |

| Record name | (S)-2-amino-2-(4-chlorophenyl)ethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 4-chlorophenylacetone using a chiral reducing agent to achieve the desired stereochemistry. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods: In an industrial setting, the production of (S)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride may involve large-scale hydrogenation processes using high-pressure reactors. The use of chiral catalysts and optimizing reaction conditions are crucial to ensure high yield and enantiomeric purity.

Types of Reactions:

Oxidation: The hydroxyl group in (S)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can undergo further reduction to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: 4-Chlorophenylacetone or 4-chlorobenzaldehyde.

Reduction: 4-Chlorophenylethylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

(S)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly those targeting chiral centers. Its chirality allows for the creation of specific enantiomers that can exhibit different biological activities.

- Case Study : Research has demonstrated its potential in synthesizing novel antidepressants and anxiolytics by modifying its structure to enhance receptor binding affinity and selectivity.

The compound has been investigated for its biological activities, including:

- Antimicrobial Properties : Exhibits significant activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Antiviral Activity : Preliminary studies indicate potential effectiveness against viral infections, warranting further exploration in antiviral drug development.

Enzyme Interaction Research

(S)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride can act as a ligand for specific enzymes or receptors. This interaction can modulate enzyme activity or alter cellular signaling pathways.

- Mechanistic Insights : Ongoing research aims to elucidate the precise mechanisms of action, which could have implications for drug design and therapeutic applications .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Primary Application |

|---|---|---|

| (S)-2-Amino-2-(4-chlorophenyl)ethanol | Amino alcohol | Antidepressant development |

| (R)-2-Amino-1-(4-chlorophenyl)ethanol | Amino alcohol | Antimicrobial research |

| 4-Chloro-2-Aminophenol | Aminophenol | Cosmetic formulations |

This table highlights how (S)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride differs from structurally similar compounds in terms of applications and potential uses.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and electrostatic interactions with its targets, influencing their activity and function. The chiral nature of the compound can result in enantioselective interactions, making it valuable in the study of stereochemistry in biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related ethanolamine derivatives, focusing on substituent variations, stereochemistry, and functional group modifications.

Substituted Phenyl Ring Derivatives

Table 1: Impact of Aromatic Substituents

Analysis :

Stereochemical Variants

Table 2: Enantiomeric Comparisons

Analysis :

Functional Group Modifications

Table 3: Alternative Functional Groups

Analysis :

- Positional Isomerism: The 1-amino-2-hydroxy analog () may exhibit different solubility or crystallinity due to altered hydrogen-bonding patterns .

- Ketone vs. Alcohol : Replacement of the hydroxyl with a ketone () reduces polarity, impacting solubility and reactivity .

- Sulfonyl and Ester Groups : The compound in introduces sulfonyl (electron-withdrawing) and ester (hydrolyzable) moieties, enabling tailored pharmacokinetics .

Biological Activity

(S)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride is a chiral compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

(S)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride features an amino group and a hydroxyl group attached to a chlorophenyl moiety, contributing to its biological interactions. The presence of these functional groups allows for hydrogen bonding and electrostatic interactions with various biological targets.

The mechanism of action of (S)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering their activity.

- Receptor Interaction : It acts as a ligand for various receptors, influencing cellular signaling pathways.

- Chirality Effects : Its chiral nature allows for enantioselective interactions, which can enhance or diminish biological effects compared to its enantiomers.

Antimicrobial Properties

Research indicates that (S)-2-Amino-2-(4-chlorophenyl)ethanol exhibits antimicrobial activity against various pathogens. It has been tested against bacteria and fungi, showing potential as an antimicrobial agent. For instance, studies have demonstrated its efficacy in inhibiting growth in certain bacterial strains .

Anticancer Activity

Several studies highlight the anticancer properties of (S)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride. It has shown promising results in vitro against various cancer cell lines, including:

- HeLa Cells : Exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

- MCF-7 and HCT-116 : Demonstrated reduced viability in these breast and colon cancer cell lines, respectively .

The mechanism underlying its anticancer activity may involve apoptosis induction, where the compound triggers programmed cell death pathways in cancer cells.

Data Overview

The following table summarizes key findings related to the biological activity of (S)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride:

| Biological Activity | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 12.5 | |

| Anticancer | HeLa | 15.0 | |

| Anticancer | MCF-7 | 10.5 | |

| Anticancer | HCT-116 | 20.0 |

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of (S)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride against several bacterial strains. Results indicated that the compound significantly inhibited bacterial growth at concentrations lower than those required for many conventional antibiotics.

- Anticancer Mechanism Exploration : In vitro experiments on HeLa cells revealed that treatment with (S)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride resulted in G2/M cell cycle arrest and increased apoptosis markers, suggesting its potential as a therapeutic agent in cancer treatment .

- Neuropharmacological Investigation : Preliminary studies suggest that compounds similar to (S)-2-Amino-2-(4-chlorophenyl)ethanol may interact with neurotransmitter systems, indicating potential applications in treating mood disorders or cognitive dysfunctions .

Q & A

Basic: What synthetic methodologies are recommended for preparing (S)-2-amino-2-(4-chlorophenyl)ethanol hydrochloride with high enantiomeric purity?

Methodological Answer:

The synthesis typically involves asymmetric reduction of a ketone precursor, such as 2-(4-chlorophenyl)-2-oxoethanol, using chiral catalysts. For example:

- Catalytic Hydrogenation : Employ Pd/C under hydrogen atmosphere in ethanol, followed by HCl treatment to form the hydrochloride salt .

- Enantiomeric Control : Use chiral auxiliaries or enzymatic resolution (e.g., lipases) to ensure stereochemical fidelity. Chiral HPLC or polarimetry can validate enantiomeric excess (ee) ≥98% .

Advanced: How can researchers resolve discrepancies in stereochemical assignments for this compound?

Methodological Answer:

Contradictions in stereochemistry often arise from ambiguous NMR data or crystallographic refinement errors. To resolve:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution structure determination. The InChI code (1S/C10H15ClN2/...) provides a basis for comparing computed vs. experimental geometries .

- Computational Validation : Perform DFT calculations (e.g., Gaussian) to optimize the (S)-configuration and compare with experimental NMR chemical shifts (δH and δC) .

Basic: What analytical techniques are critical for assessing the purity of this compound?

Methodological Answer:

- HPLC : Use a chiral column (e.g., Chiralpak AD-H) with UV detection at 254 nm to separate enantiomers and quantify impurities (<0.5%) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]+ at m/z 218.1 .

- Elemental Analysis : Verify %C, %H, %N, and %Cl within ±0.4% of theoretical values .

Advanced: How does the chlorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing 4-chlorophenyl group increases electrophilicity at the β-carbon, enhancing reactivity in:

- SN2 Reactions : Reaction with alkyl halides in DMF at 60°C yields N-alkylated derivatives. Monitor kinetics via ¹H NMR to track substitution rates .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O (3:1), achieving >85% yield .

Basic: What safety protocols are essential for handling this hydrochloride salt?

Methodological Answer:

- Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood. The compound has H315 (skin irritation) and H319 (eye damage) classifications .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Dispose via approved hazardous waste channels .

Advanced: How can researchers leverage this compound as a chiral building block in drug synthesis?

Methodological Answer:

- Peptide Mimetics : Couple with Boc-protected amino acids using EDC/HOBt in DCM, yielding chiral β-amino alcohol derivatives for protease inhibitors .

- Antidepressant Analogues : Modify the ethanolamine moiety to synthesize analogues of (S)-duloxetine. Evaluate serotonin reuptake inhibition via in vitro assays (IC₅₀ < 10 nM) .

Basic: What databases provide reliable spectral data for this compound?

Methodological Answer:

- PubChem : Access ¹H/¹³C NMR, IR, and MS data under CID 19110951 .

- Reaxys : Search by CAS 191109-51-0 for synthetic protocols and crystallographic datasets .

Advanced: How do solvation effects impact the compound’s stability in aqueous vs. nonpolar solvents?

Methodological Answer:

- Hydrolysis Studies : In aqueous buffers (pH 7.4, 37°C), the hydrochloride salt undergoes <5% degradation over 24 hours. In DMSO, stability exceeds 30 days .

- Solubility Profiling : Use shake-flask method to determine logP (experimental logP = 1.2) and optimize solvent systems for crystallization .

Tables

Table 1: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 218.7 g/mol | ESI-MS |

| Melting Point | 75–77°C (decomposes) | DSC |

| Solubility (H₂O) | 50 mg/mL (25°C) | Shake-flask |

| Chiral Purity (ee) | ≥98% | Chiral HPLC |

Table 2: Hazard Classification

| Hazard Code | Risk Statement | Precautionary Measure |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion |

| H315 | Causes skin irritation | Wear nitrile gloves |

| H319 | Causes serious eye damage | Use safety goggles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.